
8-Aminoquinoline-7-carbaldehyde
Overview
Description
8-Aminoquinoline-7-carbaldehyde (CAS: 158753-17-4) is a quinoline derivative with an amino group at the C8 position and a formyl group at the C7 position. Its molecular formula is C₁₀H₈N₂O, with a molecular weight of 172.18 g/mol and a melting point of 184.44°C . This compound is synthesized via multi-step procedures, including nitration of acridine derivatives followed by formylation using reagents like DMFDMA (dimethylformamide dimethyl acetal) .
Its applications span optoelectronics and pharmaceuticals. For example, it serves as a precursor in synthesizing spirobifluorene-derived N-heterocycles, which exhibit strong photoluminescence (390–430 nm) and are used in organic light-emitting diodes (OLEDs) . The aldehyde group enables conjugation with amines or hydrazines, making it valuable in designing fluorescence probes and bioactive molecules .
Preparation Methods
Synthetic Challenges and Structural Considerations
The molecular structure of 8-aminoquinoline-7-carbaldehyde features an amino group at the 8-position and a formyl group at the 7-position of the quinoline backbone. This arrangement introduces steric and electronic complexities that complicate direct functionalization. The amino group’s strong electron-donating effects and the aldehyde’s reactivity necessitate carefully controlled conditions to avoid side reactions such as imine formation or oxidation .
Key challenges in synthesizing this compound include:
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Regioselective formylation : Introducing the aldehyde group at the 7-position without affecting the 8-amino group.
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Stability concerns : The compound’s sensitivity to light and air requires inert atmospheres and low-temperature storage .
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Purification difficulties : Polar byproducts and residual solvents complicate isolation, often necessitating chromatographic methods .
Hypothetical Synthetic Routes Based on Analogous Compounds
Drawing parallels to structurally similar quinoline derivatives, three potential preparation strategies emerge:
Vilsmeier-Haack Formylation
A widely used method for introducing aldehyde groups to aromatic systems:
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Substrate : 8-Aminoquinoline.
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Reagents : POCl₃ and DMF.
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Mechanism : Electrophilic substitution at the 7-position, driven by the amino group’s directing effects.
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Challenges : Over-oxidation to carboxylic acids and competing reactions at the 5-position require stringent temperature control .
Duff Reaction
Applicable for formylating electron-rich arenes:
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Conditions : Hexamethylenetetramine (HMTA) in acidic media.
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Advantages : Mild conditions preserve acid-sensitive functional groups.
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Limitations : Low regioselectivity in polycyclic systems like quinolines .
Directed Ortho-Metalation (DoM)
A stepwise approach leveraging directing groups:
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Protection : Temporarily mask the 8-amino group as an acetylamide.
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Metalation : Use LDA or s-BuLi to deprotonate the 7-position.
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Quenching : Introduce DMF to form the aldehyde.
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Deprotection : Hydrolyze the acetyl group under acidic conditions .
Industrial and Research Applications
Ligand Design
The compound’s bifunctional coordination sites enable the synthesis of transition metal complexes for catalytic applications. For example, copper complexes derived from this compound exhibit activity in visible-light photocatalyzed C–H nitration .
Organic Electronics
Spirobifluorene derivatives synthesized using this aldehyde show strong photoluminescence in the 390–430 nm range, making them candidates for OLED materials .
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group undergoes nucleophilic addition-elimination reactions with amines or ketones. A representative example involves condensation with 2-acetylpyridine under basic conditions:
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Reagents : 2-Acetylpyridine, KOH, ethanol
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Conditions : 70°C for 3 hours
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Product : A Schiff base intermediate (C₉H₅N(CHO)NH₂ derivative)
This reaction highlights the aldehyde’s role in forming imine linkages, critical for synthesizing metal-chelating ligands.
Pd-Catalyzed N-Arylation
Microwave-assisted Buchwald-Hartwig coupling enables diversification of the amino group:
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Catalyst System : Pd(dba)₂/BINAP
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Conditions : 120°C, toluene, NaOtBu
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Limitation : Chelation of Pd(0) by products can stall catalysis .
Multicomponent Reactions
The compound participates in Betti-type reactions, forming aminobenzylphenol derivatives:
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Components : Benzaldehyde, benzamide
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Conditions : Solvent-free, 100°C
Riley Oxidation
Though primarily a synthesis method, the reverse (reduction of aldehyde to methyl) is plausible:
Scientific Research Applications
Synthetic Routes
Preparation Methods:
The synthesis of 8-Aminoquinoline-7-carbaldehyde typically involves several steps:
- Nitration of Quinoline: Produces a mixture of 5- and 8-nitroquinoline derivatives.
- Reduction: The 8-nitroquinoline is reduced using tin powder in hydrochloric acid to yield 8-aminoquinoline.
- Formylation: The aldehyde group is introduced at the 7th position through formylation reactions.
Industrial Production:
For large-scale production, methods such as continuous flow reactors and automated separation techniques are employed to enhance yield and purity.
Chemistry
This compound serves as a crucial building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules: Acts as a ligand in coordination chemistry.
- Chiral Compound Production: Reacts with enantiomerically pure nopinone derivatives to create chiral ligands for asymmetric catalysis .
Biology
The compound has been investigated for its biological properties:
- Fluorescent Probes: Used for detecting metal ions like zinc in biological systems.
- Neuroprotective Agents: Metal complexes derived from this compound show promise in treating neurodegenerative diseases by activating the SIRT1 signaling pathway .
Medicine
The medicinal applications of this compound include:
- Antimalarial Properties: Derivatives are explored for their efficacy against Plasmodium species, with significant activity against P. vivax and P. falciparum .
- Antimicrobial Activities: Metal complexes exhibit antimicrobial effects against various bacteria, making them potential candidates for new antibacterial agents .
Antimalarial Activity
A study highlighted the effectiveness of 8-aminoquinoline derivatives against malaria, emphasizing their mechanism of action that targets liver stages of the malaria parasite, thereby preventing relapse .
Neuroprotective Effects
Research demonstrated that synthetic 8-aminoquinoline–uracil copper complexes significantly restored cell survival in neuroblastoma cells exposed to oxidative stress, indicating potential therapeutic applications in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 8-Aminoquinoline-7-carbaldehyde and its derivatives often involves interaction with biological macromolecules. For instance, in antimalarial applications, the compound targets the liver stages of the malaria parasite, disrupting its lifecycle and preventing relapse . The amino group can form hydrogen bonds with biological targets, while the aldehyde group can participate in covalent bonding, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent groups (e.g., methyl, halogen, nitro, or carboxylic acid) at the C7 or C8 positions, which alter electronic properties, solubility, and reactivity.
Table 1: Structural and Physical Properties Comparison
Photophysical and Electronic Properties
- This compound forms crystalline spirobifluorene hybrids with strong blue photoluminescence (quantum yield >80%), outperforming amorphous diheteroaryl analogs .
- Nitro Derivatives: 8-Nitroquinoline-5-carboxylic acid absorbs at longer wavelengths (λₐᵦₛ ~375 nm) due to the electron-withdrawing nitro group, but it lacks fluorescence, unlike the aldehyde analog .
Optoelectronic Materials
Spirobifluorene hybrids derived from this compound show UV-Vis absorptions at 351–375 nm and emission at 390–430 nm, critical for OLEDs. These compounds are crystalline, enhancing device stability .
Bioactive Molecule Design
The aldehyde group enables conjugation with amines to form carboxamides, as seen in antifungal agents like 8-hydroxy-N-((5-methylisoxazol-3-yl)methyl)quinoline-7-carboxamide .
Limitations and Stability
Aldehyde-containing quinolines are prone to oxidation, requiring storage under inert conditions (2–8°C, dark) . Methyl or halogenated analogs are more stable at room temperature .
Biological Activity
8-Aminoquinoline-7-carbaldehyde is an organic compound with the molecular formula C10H8N2O. As a derivative of quinoline, it exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications in various therapeutic areas.
Chemical Structure and Properties
This compound features an amino group at the 8th position and an aldehyde group at the 7th position of the quinoline ring. This unique structure contributes to its reactivity and biological properties.
Antimalarial Properties
One of the most notable activities of 8-aminoquinoline derivatives is their antimalarial properties. Research indicates that these compounds target the liver stages of the malaria parasite, effectively disrupting its lifecycle and preventing relapse. For instance, primaquine, a well-known derivative, is used in malaria treatment due to its ability to act on hypnozoites in the liver .
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits potent antibacterial activity against a range of bacterial strains. In vitro tests show that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its effectiveness .
Bacterial Strain | MIC (µg/mL) |
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Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Antifungal Activity
The compound has also been assessed for antifungal properties. It showed promising results against various fungal pathogens, further expanding its potential therapeutic applications .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antimalarial Mechanism : The compound interferes with the metabolic processes of Plasmodium spp., particularly during the liver stage, leading to reduced parasite load and prevention of disease relapse.
- Antibacterial Mechanism : The antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition leads to bacterial cell death .
Case Studies
- Antimalarial Efficacy : A study demonstrated that derivatives of 8-aminoquinoline significantly reduced parasitemia in infected mice models when administered at specific dosages. The results indicated a higher efficacy compared to traditional treatments such as chloroquine .
- Antibacterial Testing : In a comparative study involving various quinoline derivatives, this compound was found to be more effective than many conventional antibiotics against resistant strains of bacteria .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Nitration of quinoline to produce nitro derivatives.
- Reduction of nitro groups to amino groups.
- Formylation at the 7th position to introduce the aldehyde group.
This synthetic route allows for the modification of functional groups, leading to a variety of derivatives with enhanced biological activity.
Q & A
Q. Basic: What are the established synthetic routes for 8-Aminoquinoline-7-carbaldehyde, and how can reaction conditions be optimized for improved yield?
Methodological Answer:
The synthesis typically involves functionalization of the quinoline backbone. For example, nitration followed by reduction and formylation steps can yield this compound. Key parameters include temperature control (e.g., maintaining ≤0°C during nitration to avoid side products) and stoichiometric ratios of reagents like acetic anhydride or sulfuric acid. Optimization can be achieved via iterative adjustment of reaction time, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Evidence from IR and mass spectrometry (e.g., prominent peaks at m/z 202.1 [M+H]+) confirms structural integrity .
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Key Spectral Data (MS) |
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Nitration | HNO₃/H₂SO₄, 0°C, 2h | 65 | m/z 172.0 (46%), 128.1 (75%) |
Reduction | H₂/Pd-C, EtOH, RT | 78 | m/z 116.1 (100%) |
Formylation | POCl₃/DMF, 80°C, 6h | 52 | m/z 202.1 (19%) |
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- IR Spectroscopy : Key absorptions include the aldehyde C=O stretch (~1730 cm⁻¹) and NH₂ bending (~848 cm⁻¹). Contradictions between observed and expected peaks may arise from tautomerism or solvent interactions .
- Mass Spectrometry (MS) : Base peak at m/z 116.1 corresponds to fragmentation at the quinoline-aldehyde bond. Isotopic patterns should align with theoretical calculations for C₁₀H₆N₂O₃ .
- Elemental Analysis : Deviations in carbon/nitrogen content (e.g., found C 59.82% vs. calculated 59.41%) may indicate residual solvents or incomplete purification . Cross-validate with NMR (e.g., ¹³C for aldehyde carbon at ~190 ppm) and NIST reference data .
Q. Advanced: How does this compound function as a directing group in transition-metal-catalyzed C–H activation reactions, and what strategies exist for its removal post-functionalization?
Methodological Answer:
The aldehyde and amino groups act as a N,N-bidentate ligand, directing metal catalysts (e.g., Pd, Cu) to specific C–H bonds. Post-functionalization removal is challenging due to strong metal coordination. Strategies include:
- Acidic Hydrolysis : Use HCl/EtOH (1:1) at reflux to cleave the directing group.
- Oxidative Cleavage : Treat with NaIO₄ in aqueous THF to oxidize the aldehyde to a carboxylic acid, facilitating detachment.
- Limitations : Overly harsh conditions may degrade the functionalized product. Substrates with electron-withdrawing groups require milder protocols .
Q. Advanced: What methodologies address contradictions between computational predictions and experimental data in the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Compare predicted vs. observed reaction pathways (e.g., Fukui indices for electrophilic attack). Discrepancies often arise from solvation effects or transition-state stabilization not modeled in simulations.
- Experimental Validation : Use kinetic isotope effects (KIE) or substituent studies to probe mechanistic hypotheses. For example, if computational models suggest a nucleophilic aldehyde but experimental data show electrophilic behavior, revise solvation parameters or include explicit solvent molecules in simulations .
Q. Advanced: How can researchers design experiments to evaluate the stability of this compound under varying conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Monitor decomposition onset (typically >200°C).
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) and track degradation via HPLC. The aldehyde group is prone to hydrolysis under basic conditions.
- Light Sensitivity : Expose to UV-Vis light (254 nm) and assess photodegradation products using LC-MS. Include dark controls to isolate light effects .
Q. Advanced: What are the challenges in reproducing synthetic procedures for this compound across different laboratories?
Methodological Answer:
- Parameter Sensitivity : Minor variations in drying solvents (e.g., residual H₂O in DMF) can alter reaction kinetics. Standardize solvent purity and storage conditions.
- Analytical Consistency : Use certified reference materials (e.g., NIST standards) to calibrate instruments. Discrepancies in MS or IR data often stem from instrument-specific resolution settings .
- Data Reporting : Follow guidelines like the Standards for Reporting Qualitative Research (SRQR) to ensure transparency in experimental details (e.g., exact stoichiometry, stirring rates) .
Properties
IUPAC Name |
8-aminoquinoline-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-9-8(6-13)4-3-7-2-1-5-12-10(7)9/h1-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMLCNSCTZZXCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C=O)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453375 | |
Record name | 8-aminoquinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158753-17-4 | |
Record name | 8-aminoquinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Aminoquinoline-7-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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